molecular formula C10H12ClN3 B2848175 3-[[(6-Chloro-3-pyridinyl)methyl](methyl)amino]propanenitrile CAS No. 861211-56-5

3-[[(6-Chloro-3-pyridinyl)methyl](methyl)amino]propanenitrile

Cat. No.: B2848175
CAS No.: 861211-56-5
M. Wt: 209.68
InChI Key: AZVZPDQSRKTZMW-UHFFFAOYSA-N
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Description

3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is an organic compound with the molecular formula C₁₀H₁₂ClN₃ It features a pyridine ring substituted with a chlorine atom and a nitrile group attached to a propanenitrile chain via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 6-chloro-3-pyridinecarboxaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Nitrile Addition: The amine is subsequently reacted with acrylonitrile under basic conditions to form the final product, 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic or acidic conditions.

Major Products

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include primary amines or other reduced forms.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain targets, making it a candidate for drug development, particularly in the treatment of diseases where pyridine derivatives are known to be effective.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential activity against pests or weeds.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting their function or modulating their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-Chloro-2-pyridinyl)methylamino]propanenitrile: Similar structure but with a different position of the chlorine atom.

    3-[(6-Bromo-3-pyridinyl)methylamino]propanenitrile: Bromine instead of chlorine.

    3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile: Ethyl group instead of methyl.

Uniqueness

The unique combination of the chlorine-substituted pyridine ring and the nitrile group in 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile provides distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl-methylamino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-14(6-2-5-12)8-9-3-4-10(11)13-7-9/h3-4,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVZPDQSRKTZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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